molecular formula C13H21NO6 B13493513 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers

Cat. No.: B13493513
M. Wt: 287.31 g/mol
InChI Key: CZOZFDRQHWNRFN-UHFFFAOYSA-N
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Description

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers, is a complex organic compound characterized by its unique structure, which includes a dioxinopyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxinopyrrol ring system and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid is unique due to its specific dioxinopyrrol ring system and the presence of the Boc protecting group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-3-yl]acetic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-5-9-10(6-14)19-8(7-18-9)4-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

CZOZFDRQHWNRFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OC(CO2)CC(=O)O

Origin of Product

United States

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